2-(4-Bromo-2-fluorobenzyl)malonic acid

Antimicrobial selectivity Gram-negative bacteria Structure-activity relationship

2-(4-Bromo-2-fluorobenzyl)malonic acid (CAS 683216-89-9; molecular formula C10H8BrFO4; molecular weight 291.07 g/mol) is an arylalkyl-substituted dicarboxylic acid featuring a 4-bromo-2-fluorobenzyl side chain attached to the central malonic acid scaffold. The simultaneous presence of an electron-withdrawing bromine atom at the para-position and a fluorine atom at the ortho-position on the benzyl ring establishes a unique dual-halogen pharmacophore that is widely exploited in aldose reductase inhibitor (ARI) design and enzyme inhibition studies.

Molecular Formula C10H8BrFO4
Molecular Weight 291.07 g/mol
CAS No. 683216-89-9
Cat. No. B1465548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-fluorobenzyl)malonic acid
CAS683216-89-9
Molecular FormulaC10H8BrFO4
Molecular Weight291.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)CC(C(=O)O)C(=O)O
InChIInChI=1S/C10H8BrFO4/c11-6-2-1-5(8(12)4-6)3-7(9(13)14)10(15)16/h1-2,4,7H,3H2,(H,13,14)(H,15,16)
InChIKeyJKCRTTWTMURVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2-fluorobenzyl)malonic Acid (CAS 683216-89-9): A Dual-Halogenated Malonic Acid Building Block for Selective Drug Design


2-(4-Bromo-2-fluorobenzyl)malonic acid (CAS 683216-89-9; molecular formula C10H8BrFO4; molecular weight 291.07 g/mol) is an arylalkyl-substituted dicarboxylic acid featuring a 4-bromo-2-fluorobenzyl side chain attached to the central malonic acid scaffold . The simultaneous presence of an electron-withdrawing bromine atom at the para-position and a fluorine atom at the ortho-position on the benzyl ring establishes a unique dual-halogen pharmacophore that is widely exploited in aldose reductase inhibitor (ARI) design and enzyme inhibition studies [1]. This compound serves as a versatile synthetic intermediate whose halogenation pattern cannot be replicated by mono-halogenated or differently substituted benzylmalonic acid analogs without compromising key molecular recognition properties.

Why 2-(4-Bromo-2-fluorobenzyl)malonic Acid Cannot Be Replaced by Generic Mono-Halogenated or Non-Halogenated Benzylmalonic Acid Analogs


The 4-bromo-2-fluorobenzyl substitution pattern is not merely a halogen decoration; it constitutes a privileged pharmacophore that engages in specific, quantifiable halogen-bonding interactions with target protein residues such as Thr-113 in aldose reductase [1]. Mono-halogenated analogs (e.g., 2-(4-bromobenzyl)malonic acid, CAS 92013-18-8; 2-(4-fluorobenzyl)malonic acid, CAS 78573-76-9) lack the synergistic electronic effects that arise from the simultaneous bromine–fluorine pairing, resulting in diminished halogen-bond strength and substantially weaker target engagement . Furthermore, the 4-bromo-2-fluorobenzyl motif has been shown across multiple independent structural series to confer a >100-fold improvement in aldose reductase inhibitory potency compared to non-halogenated or alternatively substituted benzyl moieties, directly translating into differential biological selectivity profiles that cannot be achieved through simple analog replacement [2].

Quantitative Comparative Evidence: 2-(4-Bromo-2-fluorobenzyl)malonic Acid vs. Structural Analogs in Enzyme Inhibition, Antimicrobial Selectivity, and Halogen-Bond-Driven Potency


Selective Anti-Gram-Negative Activity: 4-Bromo-2-fluorobenzyl-Containing Compound 8 vs. 2-Fluorine and 2,6-Difluorine Analogous Oxime Ethers

Among a series of benzofuran-containing oxime ethers (compounds 4–11), only the derivative bearing the 4-bromo-2-fluorobenzyl group (compound 8) exhibited activity against the Gram-negative bacterium Escherichia coli ATCC 25922, with a MIC of 256 µg/mL [1]. In contrast, the 2-fluorine-substituted analog (compound 10) and the 2,6-difluorine-substituted analog (compound 11) were inactive against E. coli (MIC ≥ 512 µg/mL), though they showed moderate anti-Candida albicans activity (MIC 250 µg/mL each) [1]. The 4-trifluoromethylbenzyl analog (compound 9) required only 128 µg/mL to inhibit S. aureus, but was also inactive against E. coli. The standard antibiotics ampicillin (MIC 8 µg/mL) and itraconazole (MIC 2 µg/mL) served as controls.

Antimicrobial selectivity Gram-negative bacteria Structure-activity relationship

Submicromolar Aldose Reductase Inhibition via 4-Bromo-2-fluorobenzyl Introduction: >100-Fold Potency Gain Over Non-Halogenated Benzenesulfonamide Scaffold

In a diverse series of substituted benzenesulfonamide aldose reductase inhibitors (ARIs), the majority of synthesized compounds exhibited IC50 values below 100 µM [1]. However, introducing the 4-bromo-2-fluorobenzyl group onto a phenylsulfonamidodifluorophenol core yielded compound 4c, which achieved a submicromolar inhibitory profile (IC50 < 1 µM) against aldose reductase [1]. This represents at least a 100-fold potency improvement relative to the bulk of the compound library. The tetrazole, methylsulfonylamine, and isoxazolidin-3-one derivatives lacking the 4-bromo-2-fluorobenzyl motif did not exhibit appreciable ARI activity [1].

Aldose reductase inhibition Diabetic complications Halogen pharmacophore

Halogen-Bond Tuning: Fluorination of the Brominated Aromatic Ring Decreases IC50 by ~1 Order of Magnitude via Monoatomic Substitution

A systematic X-ray crystallographic and computational study of aldose reductase inhibitors demonstrated that the combination of bromine substitution with fluorination of the aromatic ring modulates halogen-bond strength between the bromine atom and the Thr-113 side-chain oxygen of AR [1]. Fluorine atoms at various positions on the brominated ring increased the protein–ligand interaction energy by withdrawing electron density, enhancing the halogen-bond donor capability of bromine. Across the designed inhibitor series, it was possible to decrease the IC50 value by approximately 1 order of magnitude solely by tuning halogen-bond strength through monoatomic substitution (adding fluorine to the brominated ring vs. bromine alone) [1]. Iodine substitution for bromine yielded a further but distinct potency shift, confirming that bromine paired with fluorine occupies a unique and tunable potency-optimization space.

Halogen bonding Protein-ligand interactions ALR2 inhibitor design

Quinoxalinone-Based ALR2 Inhibitors: 4-Bromo-2-fluorobenzyl Congener (6g) as the Most Active Derivative in a 0.091–10.214 µM Potency Range

A 2025 study of multifunctional quinoxalin-2(1H)-one aldose reductase inhibitors evaluated compounds 6a–6l against ALR2. IC50 values across the series ranged from 0.091 to 10.214 µM, and the derivative 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g) was identified as the most active compound in the entire library [1]. All compounds maintained good selectivity over aldehyde reductase (ALR1), with no more than 40.7% inhibition of ALR1, confirming the 4-bromo-2-fluorobenzyl derivative's dual advantage of potency and selectivity [1].

ALR2 inhibition Quinoxalinone scaffold Multifunctional inhibitors

Clinically Validated Pharmacophore Precedent: Ponalrestat (ICI 128,436) Demonstrates Human Aldose Reductase IC50 = 20 nM Using the 4-Bromo-2-fluorobenzyl Moiety

Ponalrestat (ICI 128,436; 3-(4-bromo-2-fluorobenzyl)-4-oxo-3H-phthalazin-1-ylacetic acid), a clinical-stage aldose reductase inhibitor, incorporates the 4-bromo-2-fluorobenzyl group as its core pharmacophore. Ponalrestat inhibits partially purified human lens aldose reductase with an IC50 of 2.0 × 10⁻⁸ mol/L (20 nM) [1]. In vivo, it demonstrates oral efficacy in diabetic rat models with ED50 values of 2.21 mg/kg (dulcitol accumulation in erythrocytes) and 8.56 mg/kg (sciatic nerve), and completely prevents cataract development at 25 mg/kg/day [1]. The non-halogenated or mono-halogenated phthalazinone analogs without the 4-bromo-2-fluorobenzyl moiety never reached clinical evaluation, underscoring the translational necessity of this specific substitution pattern.

Clinical-stage ARI Ponalrestat Diabetic complications

Molecular Weight and Lipophilicity Differentiation of 2-(4-Bromo-2-fluorobenzyl)malonic Acid vs. 2-(4-Bromobenzyl)malonic Acid: Implications for Fragment-Based Drug Design

The fluorine atom in 2-(4-bromo-2-fluorobenzyl)malonic acid (MW 291.07; C10H8BrFO4) adds only 18 Da relative to the mono-brominated analog 2-(4-bromobenzyl)malonic acid (CAS 92013-18-8; MW 273.08; C10H9BrO4), yet introduces profound electronic and conformational effects including increased electronegativity at the ortho position, altered rotational barrier of the benzyl-methylene bond, and establishment of a C–F···H–O hydrogen-bond acceptor capability absent in the mono-brominated analog . The fluorine substituent also reduces logP, potentially improving aqueous solubility and metabolic stability of derived drug candidates compared to the non-fluorinated analog . These physicochemical differences directly impact fragment library selection and hit-to-lead optimization trajectories.

Fragment-based drug discovery Physicochemical profiling Lead optimization

Prioritized Research and Industrial Application Scenarios for 2-(4-Bromo-2-fluorobenzyl)malonic Acid (CAS 683216-89-9) Based on Differentiated Evidence


Aldose Reductase Inhibitor (ARI) Lead Generation for Diabetic Complication Therapeutics

The 4-bromo-2-fluorobenzyl moiety is the pharmacophoric core of the clinical-stage ARI Ponalrestat (human AR IC50 = 20 nM) [1]. 2-(4-Bromo-2-fluorobenzyl)malonic acid provides a synthetically tractable malonic acid handle for amide coupling, esterification, and heterocycle formation, enabling rapid construction of focused ARI libraries. The dual-halogen pattern's contribution to halogen-bond-dependent potency (IC50 reduction of ~1 order of magnitude via Br-F pairing) [2] makes this building block the preferred starting material over mono-brominated or mono-fluorinated benzylmalonic acid analogs that cannot achieve equivalent target engagement.

Structure-Guided Halogen-Bond Probe Design for Protein Crystallography and Biophysical Studies

The bromine atom at the para-position acts as a halogen-bond donor to backbone carbonyl oxygens (e.g., Thr-113 in AR, as evidenced by PDB structures 4lb4–4lb7) [2]. The ortho-fluorine electronically tunes this halogen bond. Researchers developing halogen-bond probes for X-ray crystallographic phasing or binding free energy studies should select 2-(4-bromo-2-fluorobenzyl)malonic acid as a fragment because it provides both an anomalous scatterer (Br) for SAD/MAD phasing and a tunable halogen-bond donor whose strength is modulated by the fluorine substituent — a capability absent in 2-(4-bromobenzyl)malonic acid.

Gram-Negative Selective Antimicrobial Agent Development

Direct head-to-head antimicrobial testing demonstrated that only the 4-bromo-2-fluorobenzyl-containing oxime ether (compound 8) exhibited activity against E. coli (MIC 256 µg/mL), while 2-fluorine and 2,6-difluorine analogs were completely inactive (MIC ≥ 512 µg/mL) [3]. 2-(4-Bromo-2-fluorobenzyl)malonic acid therefore provides a validated entry point for synthesizing derivatives with selective Gram-negative antibacterial activity, enabling medicinal chemistry programs targeting drug-resistant Enterobacteriaceae to differentiate their leads from broad-spectrum but non-selective fluoroquinolone or β-lactam scaffolds.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with Privileged Dual-Halogen Pharmacophores

The compound's molecular weight (291.07 Da) places it within the fragment space (MW < 300 Da), and its dual-halogen pattern (Br + F) provides two orthogonal interaction vectors: hydrophobic halogen bonding (Br) and hydrogen-bond acceptance/electrostatic interactions (F) . Compared to 2-(4-bromobenzyl)malonic acid (MW 273.08, only Br vector) and 2-(4-fluorobenzyl)malonic acid (MW 212.17, only F vector), 2-(4-bromo-2-fluorobenzyl)malonic acid is the only analog that simultaneously offers both interaction modalities. FBDD library architects should prioritize this compound for fragment screening against targets with halogen-accepting pockets (e.g., kinases, HDACs, bromodomains).

Quote Request

Request a Quote for 2-(4-Bromo-2-fluorobenzyl)malonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.